molecular formula C16H19BO3 B1342227 2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 876316-28-8

2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1342227
CAS No.: 876316-28-8
M. Wt: 270.1 g/mol
InChI Key: IKVHPKPYKOEGCK-UHFFFAOYSA-N
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Description

2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative that features a furan ring attached to a phenyl group, which is further connected to a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the Miyaura borylation reaction. This process uses a palladium catalyst to facilitate the coupling of a halogenated furan derivative with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine to enhance the efficiency of the catalyst .

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of automated systems can also reduce the need for manual intervention, thereby increasing the overall efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is known to undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), aryl or vinyl halides.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

    Oxidation: Phenol derivatives.

    Substitution: Substituted furan derivatives.

Mechanism of Action

The mechanism of action of 2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in cross-coupling reactions. The compound acts as a nucleophile, donating its boron atom to form a new carbon-carbon bond with an electrophilic partner, such as an aryl or vinyl halide. This process is facilitated by a palladium catalyst, which undergoes oxidative addition, transmetalation, and reductive elimination steps to complete the reaction cycle .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative commonly used in cross-coupling reactions.

    Bis(pinacolato)diboron: A boron reagent used in the synthesis of various boronic esters.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness

2-[2-(Fur-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other boronic esters. This makes it particularly useful in the synthesis of heterocyclic compounds and in reactions requiring specific electronic characteristics .

Properties

IUPAC Name

2-[2-(furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BO3/c1-15(2)16(3,4)20-17(19-15)13-9-6-5-8-12(13)14-10-7-11-18-14/h5-11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVHPKPYKOEGCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70594547
Record name 2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876316-28-8
Record name 2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=876316-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(Furan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70594547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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